Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate
Description
Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a carbamoyl group at the para position. The carbamoyl group is further functionalized with a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety. This structure confers unique physicochemical properties, including enhanced polarity due to the trifluoromethyl (-CF₃) group and hydrogen-bonding capacity via the hydroxyl (-OH) and carbamoyl (-NHC(O)-) groups.
The compound’s synthesis likely involves coupling reactions between methyl 4-carbamoylbenzoate derivatives and trifluoro-hydroxy-phenylpropyl precursors. Structural confirmation methods, such as X-ray crystallography (commonly analyzed using SHELX software ), or spectroscopic techniques (e.g., NMR, IR) would be critical for characterizing this molecule.
Properties
IUPAC Name |
methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-26-16(24)13-9-7-12(8-10-13)15(23)22-11-17(25,18(19,20)21)14-5-3-2-4-6-14/h2-10,25H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQPOVIHNAMTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonylurea herbicides and fluorinated benzoate derivatives. Below is a comparative analysis based on functional groups, applications, and physicochemical properties:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on structural formulas.
†Estimated using atomic masses; exact value requires experimental validation.
Key Observations
Functional Group Differences :
- The target compound features a carbamoyl group, whereas sulfonylurea herbicides (e.g., triflusulfuron) contain a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring. This distinction impacts reactivity and biological activity. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the carbamoyl group in the target compound may interact with enzymes or receptors via hydrogen bonding.
- The trifluoromethyl group (-CF₃) is present in both the target compound and triflusulfuron. This group enhances metabolic stability and lipophilicity, which is critical for herbicidal activity in sulfonylureas .
Structural Backbone :
- All compounds share a methyl benzoate core. However, the substitution pattern differs: the target compound’s carbamoyl group is para-substituted, while sulfonylureas have ortho-substituted sulfonylurea linkages.
Applications :
- Sulfonylureas are well-documented herbicides with low application rates and high selectivity . In contrast, the target compound’s lack of a triazine or sulfonylurea moiety suggests divergent applications, possibly in pharmaceutical or specialty chemical contexts.
Synthesis and Characterization :
- Sulfonylureas are typically synthesized via nucleophilic substitution between sulfonamide intermediates and heterocyclic chlorides . The target compound’s synthesis likely involves carbamoylation or coupling reactions, though specific pathways are unconfirmed. Structural elucidation would rely on crystallography (e.g., SHELX ) or NMR (as seen in analogous compounds ).
Q & A
Q. Key Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
- Temperature : Maintain 0–25°C during coupling to minimize side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the product.
[Advanced] How can researchers optimize reaction yields and purity for this compound in multi-step syntheses?
Answer:
Optimization strategies include:
- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of trifluoro reagents to ensure complete trifluoromethylation .
- Continuous Flow Reactors : Automate reagent addition and temperature control to enhance reproducibility and reduce byproduct formation .
- In-Line Monitoring : Implement LC-MS or FTIR to track intermediate formation and adjust reaction parameters in real time.
Table 1 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| DIC Equivalents | 1.2–1.5 eq | Reduces unreacted intermediates |
| Reaction Time | 12–18 hours | Minimizes degradation |
| Solvent Polarity | Medium (e.g., DMF) | Enhances solubility |
[Basic] What spectroscopic methods confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.8–4.2 ppm (methoxy group) .
- ¹³C NMR : Confirm trifluoromethyl (CF₃) signals at ~120–125 ppm .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and hydroxyl (O-H) bands at 3200–3400 cm⁻¹ .
- X-Ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
[Advanced] How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Answer:
- Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data quality.
- SHELX Refinement :
Table 2 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-Factor | <5% (high-resolution data) |
| Flack Parameter | ~0.0 (enantiopure) |
[Basic] What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood (BS/EN 14175 standards) to limit inhalation exposure .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
[Advanced] How can researchers mitigate risks during large-scale synthesis?
Answer:
- Engineering Controls : Install explosion-proof ventilation and automated shutoff valves for exothermic reactions .
- Process Analytical Technology (PAT) : Monitor temperature/pressure in real time to prevent runaway reactions .
[Basic] What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases to assess binding affinity .
[Advanced] How can computational docking elucidate the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with hydrophobic enzyme pockets (e.g., CYP450) using AMBER or GROMACS .
- Binding Free Energy : Calculate ΔG using MM-PBSA to prioritize derivatives with enhanced affinity .
[Basic] What analytical methods quantify impurities in synthesized batches?
Answer:
- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
- LC-MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry .
[Advanced] How should researchers resolve contradictory bioactivity data across assays?
Answer:
- Assay Standardization : Normalize cell viability protocols (e.g., ATP-based vs. resazurin assays) .
- Meta-Analysis : Apply multivariate statistics (PCA or PLS) to identify confounding variables like solvent polarity .
Table 3 : Common Bioactivity Confounders
| Variable | Impact on IC₅₀ | Mitigation Strategy |
|---|---|---|
| Serum Concentration | False negatives | Use serum-free media |
| pH Variability | Alters solubility | Buffer to pH 7.4 |
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